Cas no 1565589-52-7 (5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1565589-52-7
- 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
- EN300-782673
-
- インチ: 1S/C9H16ClN3O2S/c1-3-5-6-8-11-12-9(16(10,14)15)13(8)7-4-2/h3-7H2,1-2H3
- InChIKey: XVENLUDXGXRPLO-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=NN=C(CCCC)N1CCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 265.0651756g/mol
- どういたいしつりょう: 265.0651756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782673-1.0g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-782673-0.05g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-782673-0.5g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-782673-2.5g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-782673-5.0g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-782673-0.1g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-782673-10.0g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-782673-0.25g |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565589-52-7 | 95% | 0.25g |
$774.0 | 2024-05-22 |
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chlorideに関する追加情報
Introduction to 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565589-52-7)
5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1565589-52-7, belongs to the triazole class of molecules, which are well-known for their diverse biological activities and applications in drug development. The presence of a sulfonyl chloride functional group in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and organic synthesis.
The molecular structure of 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride consists of a triazole ring substituted with butyl and propyl groups at the 5th and 4th positions, respectively, and a sulfonyl chloride group at the 3rd position. This arrangement imparts specific electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological assays. The compound's versatility has made it a subject of interest for researchers exploring novel therapeutic agents and synthetic methodologies.
In recent years, there has been growing interest in heterocyclic compounds due to their broad spectrum of biological activities. Triazoles, in particular, have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of substituents such as butyl and propyl groups can modulate the pharmacological profile of triazole derivatives, leading to the discovery of more effective and selective drugs. 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride represents an advanced derivative that combines these features with the reactivity provided by the sulfonyl chloride group.
The sulfonyl chloride moiety is particularly useful in organic synthesis as it can readily react with nucleophiles to form sulfonamides, sulfonates, or other derivatives. This reactivity has been leveraged in the development of new pharmaceuticals where sulfonamide-based structures are known to exhibit desirable biological properties. Researchers have utilized 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride as a key intermediate in synthesizing complex molecules that target specific biological pathways. For instance, studies have shown its potential in developing inhibitors for enzymes involved in metabolic disorders and inflammatory diseases.
One of the most compelling aspects of 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is its role in medicinal chemistry research. The compound's structural features allow for facile modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has enabled scientists to design molecules with improved solubility, bioavailability, and target specificity. Recent advancements in computational chemistry have further enhanced the utility of this compound by allowing researchers to predict its interactions with biological targets with high accuracy.
The synthesis of 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the triazole core through cyclocondensation reactions followed by functionalization at specific positions using appropriate reagents. The introduction of the butyl and propyl groups is achieved through nucleophilic substitution reactions, while the sulfonyl chloride group is incorporated via chlorosulfonation followed by reaction with thionyl chloride.
The purity and yield of 5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride are critical factors that influence its downstream applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques for characterizing the compound's purity. Advances in synthetic methodologies have led to improvements in yield and purity standards, making it more feasible for industrial-scale production.
In conclusion,5-butyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565589-52-7) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,5-butyl-*propyl-*triazole-*sulfonyl*chloride* will likely remain at the forefront of medicinal chemistry innovation.
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